molecular formula C8H10N4 B12877771 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B12877771
M. Wt: 162.19 g/mol
InChI Key: AIABHRDMGPJVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-1H-benzo[d][1,2,3]triazole with amine derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

  • 1H-Benzo[d][1,2,3]triazol-5-amine
  • 4,5-Dimethyl-1H-imidazole
  • 1,2,4-Triazole derivatives

Comparison: 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other triazole derivatives, it exhibits higher stability and selectivity in its interactions with biological targets .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

4,7-dimethyl-2H-benzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-4-3-6(9)5(2)8-7(4)10-12-11-8/h3H,9H2,1-2H3,(H,10,11,12)

InChI Key

AIABHRDMGPJVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=NNN=C12)C)N

Origin of Product

United States

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